molecular formula C22H19N5O4 B2630708 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 941952-44-9

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2630708
CAS No.: 941952-44-9
M. Wt: 417.425
InChI Key: DZEIUUOZXIFNQN-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide” is a pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gives a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .


Molecular Structure Analysis

The molecular formula of the compound is C22H19N5O4 . The structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

Pyridopyrimidines are used on several therapeutic targets . The most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 417.41736 . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Structural Characterization

The compound under discussion is part of a broader class of molecules synthesized for their potential biological activities. Research has focused on synthesizing various derivatives and analogs to explore their chemical properties and biological activities. For example, the synthesis of related pyrimidine derivatives has shown selective anti-tumor activities, highlighting the importance of structural variations in determining biological activity (Xiong Jing, 2011). The synthesis involves complex chemical reactions, indicating a high level of expertise in organic chemistry to manipulate such molecules for desired outcomes.

Antitumor Activities

Several studies have demonstrated the antitumor properties of related compounds, indicating that modifications on the pyrimidine ring can lead to selective antitumor activities. The structural characteristics of these compounds, including the presence of pyridin-2-ylmethyl and methoxyphenyl groups, contribute to their activity by enhancing interactions with biological targets (Xiong Jing, 2011). This research area is crucial for developing new cancer therapies, with a focus on specificity and minimizing side effects.

Mechanism of Action

Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for the action of folate-dependent enzymes and then for DNA synthesis and methylation reactions .

Future Directions

Pyridopyrimidines have been studied in the development of new therapies . They are present in relevant drugs and have shown therapeutic interest . Future research may focus on exploring their potential in various therapeutic applications and improving their synthesis methods.

Properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-31-18-10-3-2-8-16(18)25-19(28)14-26-17-9-6-12-24-20(17)21(29)27(22(26)30)13-15-7-4-5-11-23-15/h2-12H,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEIUUOZXIFNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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